cAMP AM

描述

Cyclic adenosine monophosphate (cAMP) is a second messenger, or cellular signal occurring within cells, that is important in many biological processes . It is a derivative of adenosine triphosphate (ATP) and used for intracellular signal transduction in many different organisms .

Synthesis Analysis

Cyclic AMP is synthesized from ATP by adenylate cyclase located on the inner side of the plasma membrane and anchored at various locations in the interior of the cell . Adenylate cyclase is activated by a range of signaling molecules through the activation of adenylate cyclase stimulatory G (G s)-protein-coupled receptors .

Molecular Structure Analysis

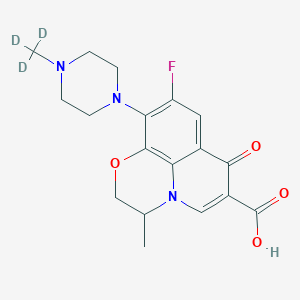

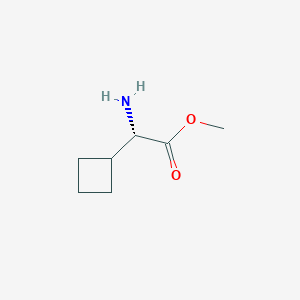

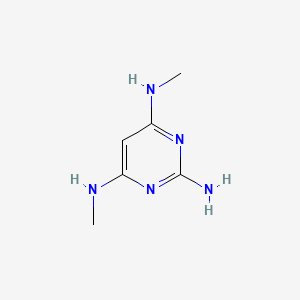

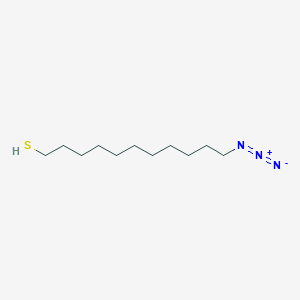

The molecular structure of cAMP consists of an adenine nucleotide bound to ribose, which is linked by a phosphodiester bond to a cyclic phosphate group .

Chemical Reactions Analysis

The cAMP signaling pathway is known to be activated in circumstances of physiological and metabolic stress due to the release of stress hormones, such as adrenaline and glucagon . This leads to the activation of membrane-bound adenylyl cyclase and elevation of cAMP levels .

Physical And Chemical Properties Analysis

The physical and chemical properties of cAMP include its molecular weight, theoretical pI, amino acid composition, atomic composition, extinction coefficient, estimated half-life, instability index, aliphatic index and grand average of hydropathicity .

科学研究应用

1. 教育营地和探究式学习

- 探究式学习的科学营地: 科学营地可以有效地教授科学探究的方面,一项研究表明,夏季科学营地通过在自然中进行引导性探究,教授学生科学探究的本质(NOSI)。该项目有效地培养了学生对科学研究的理解,改进效果持续 (Leblebicioglu et al., 2019)。

- 科学营地中积极学习的影响: 基于积极学习的科学营地活动显著改善了小学生对科学知识和过程技能的看法。该营地利用卡帕多西亚地区的自然和文化资源进行教学,强调体验式学习 (Aydin, 2016)。

2. 科技与科学教育

- 移动学习环境: 一项关于“树木调查员”的移动学习环境的研究突出了户外科学学习中社会和技术支持的重要性。该项目利用移动设备增强儿童和家长对树木生命周期的理解,展示了科学教育中技术整合的重要性 (Land & Zimmerman, 2015)。

3. 多学科和文化教育

- 整合多学科: 在阿列克桑德罗夫库亚夫斯基营地等拘留营地中的教育项目提供了一个多学科教育平台,整合了历史、文化和科学。这些项目在拘留者的文化和教育发展中发挥了关键作用 (Karpus & Humeniuk, 2019)。

4. 科学探究研究

- 科学营地中的科学探究本质: 另一项关于科学营地的研究旨在教授科学探究(SI)和NOSI给六年级和七年级学生。该营地的项目在教授NOSI方面非常有效,学生对科学探究的各个方面的理解有显著提高 (Leblebicioglu et al., 2017)。

5. 难民营中的一体化健康教育

- 难民营中的健康教育: 卡库马难民营中关于一体化健康的混合学习项目结合了大规模在线开放课程(MOOCs)、点对点学习和在线辅导,展示了数字平台在复杂科学教育中的潜力 (Bolon et al., 2020)。

作用机制

Target of Action

Cyclic Adenosine Monophosphate, commonly known as cAMP AM, primarily targets Protein Kinase A (PKA), Exchange Proteins directly Activated by cAMP (EPAC), and cyclic nucleotide-gated ion channels . These targets play a crucial role in various cellular functions, including cell growth, differentiation, gene transcription, and protein expression .

Mode of Action

The interaction of cAMP AM with its targets results in significant changes within the cell. When cAMP AM binds to Protein Kinase A, it causes the regulatory sub-units to break apart from the catalytic sub-units . The catalytic sub-units then make their way into the nucleus to influence transcription . This interaction is critical for the regulation of various cellular functions .

Biochemical Pathways

cAMP AM affects several biochemical pathways. It is a key player in the cAMP-dependent pathway, also known as the adenylyl cyclase pathway . This pathway is used in cell communication and is triggered by a variety of extracellular stimuli. The activated G protein complex stimulates an enzyme called adenylyl cyclase, which catalyzes the conversion of ATP into cAMP . Increases in the concentration of cAMP may lead to the activation of cyclic nucleotide-gated ion channels and other proteins .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of cAMP AM significantly impact its bioavailability . . Generally, the optimization of the ADME properties of a drug molecule is a challenging part of the drug discovery process .

Result of Action

The action of cAMP AM leads to various molecular and cellular effects. It regulates numerous signal transduction pathways, thereby controlling various cellular functions such as cell growth, differentiation, gene transcription, and protein expression . It also plays a pivotal role in cell signaling and modulates a variety of cellular responses .

属性

IUPAC Name |

[(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-7-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-2-yl]oxymethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N5O8P/c1-6(19)22-5-24-27(21)23-2-7-10(26-27)9(20)13(25-7)18-4-17-8-11(14)15-3-16-12(8)18/h3-4,7,9-10,13,20H,2,5H2,1H3,(H2,14,15,16)/t7-,9-,10-,13-,27?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKCKKDBQFHVEK-OQEAWBJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOP1(=O)OCC2C(O1)C(C(O2)N3C=NC4=C(N=CN=C43)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCOP1(=O)OC[C@@H]2[C@@H](O1)[C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746736 | |

| Record name | {[(4aR,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-yl]oxy}methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cAMP AM | |

CAS RN |

159764-93-9 | |

| Record name | {[(4aR,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-yl]oxy}methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of cAMP AM compounds?

A1: cAMP AM compounds, like 8-pCPT-2'-O-Me-cAMP-AM, readily penetrate the cell membrane due to their acetoxymethyl ester (AM) group. Inside the cell, esterases cleave the AM group, releasing the active cAMP analog. [] The active analog then binds to and activates intracellular targets, such as exchange proteins directly activated by cAMP (Epac), particularly Epac2. [, , ]

Q2: How does the activation of Epac by cAMP AM differ from activation by other cAMP analogs?

A2: Unlike some cAMP analogs that activate both protein kinase A (PKA) and Epac, specific cAMP AM compounds, like 8-pCPT-2'-O-Me-cAMP-AM, exhibit selectivity towards Epac, particularly Epac2, with minimal impact on PKA activity. [] This selectivity makes them valuable tools for dissecting the distinct roles of Epac and PKA in cellular processes.

Q3: What are the downstream effects of Epac activation by cAMP AM in pancreatic β-cells?

A3: In pancreatic β-cells, Epac activation by cAMP AM compounds leads to several downstream effects, including:

- Potentiation of glucose-stimulated insulin secretion (GSIS): This effect involves multiple mechanisms, including enhancement of Ca2+ influx and mobilization in β-cells. [, ]

- Activation of Rap1 GTPase: Rap1 is a key downstream effector of Epac and participates in various cellular processes. [, ]

- Regulation of K(ATP) channel sulfonylurea sensitivity: This effect could explain the synergistic interaction of Epac activators with sulfonylureas in stimulating insulin secretion. []

- Regulation of the actin cytoskeleton: Epac activation can influence actin dynamics, contributing to the translocation of insulin granules to the plasma membrane for exocytosis. []

Q4: How does cAMP AM influence cardiac function?

A4: Studies have shown that cAMP AM compounds can exert cardioprotective effects:

- Protection against ischemia/reperfusion injury: This effect is attributed to the activation of both PKA and Epac. [, ]

- Modulation of cardiac contractility: cAMP AM can influence intracellular calcium handling and contractility in cardiac myocytes, potentially through the activation of Epac. [, ]

Q5: Does cAMP AM impact other cell types or tissues?

A5: Yes, cAMP AM compounds have demonstrated effects in other cell types and tissues:

- Sensory neurons: cAMP AM can sensitize sensory neurons, leading to increased excitability and neurotransmitter release. This effect is mediated by Epac, specifically through its interaction with Ras rather than the canonical Rap1 pathway. []

- Endothelial cells: cAMP AM can influence endothelial barrier function. [] It has also been shown to modulate phosphoproteomic profiles in human umbilical vein endothelial cells, suggesting a role in regulating cell-cell junctions, the actin cytoskeleton, and cell adhesion. []

- Airway smooth muscle cells: cAMP AM has been shown to regulate sodium currents in airway smooth muscle cells via Epac. []

Q6: What is the significance of the acetoxymethyl ester (AM) group in cAMP AM compounds?

A6: The AM group in cAMP AM compounds significantly improves their membrane permeability, allowing them to effectively enter cells. Once inside, intracellular esterases cleave the AM group, releasing the active cAMP analog. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B1513421.png)

![N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline](/img/structure/B1513430.png)